molecular formula C11H10Cl2O3 B1601522 Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate CAS No. 53090-44-1

Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

Cat. No.: B1601522
CAS No.: 53090-44-1
M. Wt: 261.1 g/mol
InChI Key: LLERZSQBJSIOLA-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate (CAS 53090-44-1) is a high-purity chemical building block offered with a guaranteed purity of ≥95% . This compound, with a molecular formula of C 11 H 10 Cl 2 O 3 and a molecular weight of 261.10 g/mol, is part of the important class of β-keto esters, which are versatile intermediates in organic synthesis . As a solid that should be stored sealed in a dry environment at 2-8°C, it is a valuable reagent for researchers in medicinal chemistry and drug discovery, particularly for the synthesis of heterocyclic compounds and complex molecules with potential biological activity . Its structure features a reactive 1,3-dicarbonyl system, which allows it to act as a precursor in various condensation and cyclization reactions. Researchers should handle this material with care, as it carries safety warnings (H302, H315, H319, H335) indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLERZSQBJSIOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543549
Record name Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53090-44-1
Record name Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves the condensation of ethyl acetoacetate with 2,5-dichlorobenzaldehyde under basic conditions. This typically proceeds via a Claisen-Schmidt condensation (also known as an aldol condensation) followed by esterification to yield the desired β-ketoester compound.

  • Reaction Scheme:

    $$
    \text{2,5-dichlorobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow[\text{base}]{\text{NaOEt or NaOH}} \text{this compound}
    $$

  • Typical Conditions:

    • Base: Sodium ethoxide (NaOEt) or sodium hydroxide (NaOH)
    • Solvent: Ethanol or other suitable polar solvents
    • Temperature: Ambient to reflux temperatures (25–80 °C)
    • Reaction Time: Several hours (4–12 h depending on scale and conditions)

This method allows for good control over the reaction, yielding high purity products suitable for further applications.

Industrial Scale Production

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. Key considerations include:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Controlled temperature and pressure to minimize side reactions.
  • Catalysts or phase-transfer agents to enhance reaction rates.
  • Purification steps such as crystallization or column chromatography for product isolation.

Industrial processes may also incorporate solvent recycling and in-line monitoring to ensure consistent product quality.

Purification Techniques

Post-synthesis, purification is crucial to obtain the compound at high purity (typically ≥98%). Common purification methods include:

A patent on purification of pyruvic acid derivatives highlights the importance of phase separation and careful control of reaction stoichiometry to avoid contamination by starting materials or side products.

Preparation of Stock Solutions

For research and application purposes, this compound is often prepared as stock solutions. According to product data from reputable chemical suppliers:

Amount of Compound Solvent Volume for 1 mM Solvent Volume for 5 mM Solvent Volume for 10 mM
1 mg 3.83 mL 0.766 mL 0.383 mL
5 mg 19.15 mL 3.83 mL 1.915 mL
10 mg 38.30 mL 7.66 mL 3.83 mL
  • Solvents such as DMSO, ethanol, or PEG300 are used depending on solubility.
  • Solutions should be stored at 2–8 °C or frozen at -20 °C or -80 °C for extended stability.
  • Heating to 37 °C and ultrasonic agitation can improve solubility during preparation.

Alternative Synthetic Approaches and Research Findings

While the Claisen-Schmidt condensation is the most common method, alternative synthetic routes have been reported in literature for related pyruvic acid derivatives:

  • Reaction of halides with ethyl 1,3-dithian-2-carboxylate followed by deprotection steps.
  • Use of organic magnesium compounds reacting with diethyl oxalate derivatives.

These methods are less commonly applied to this compound but provide insight into synthetic versatility and potential for process improvement.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Claisen-Schmidt Condensation 2,5-dichlorobenzaldehyde + Ethyl acetoacetate Base (NaOEt), ethanol, reflux High yield, straightforward Requires purification steps
Halide + Ethyl 1,3-dithiane carboxylate Halide precursor + dithiane ester Base (NaH), deprotection steps Alternative route, selective More complex, multi-step
Organomagnesium + Diethyl oxalate Grignard reagent + diethyl oxalate Anhydrous conditions Useful for related pyruvic acids Possible contamination issues

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Similarity Index* Key Properties/Applications
This compound 2,5-dichlorophenyl C₁₁H₁₀Cl₂O₃ 259.96 53090-44-1 1.00 Precursor for Cdc7 inhibitors
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichlorophenyl C₁₁H₁₀Cl₂O₃ 259.96 60868-41-9 0.90 Intermediate in organic synthesis
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-dichlorophenyl C₁₁H₁₀Cl₂O₃ 259.96 172168-01-3 0.96 High purity (95%); pharmaceutical research
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluorophenyl C₁₁H₁₀F₂O₃ 240.19 N/A N/A Drug development intermediate

*Similarity indices computed based on structural overlap (0–1 scale) .

Key Research Findings

Substituent Position and Reactivity

  • 2,5-Dichloro vs. 2,4-Dichloro Isomers : The 2,5-dichloro derivative exhibits greater steric hindrance at the ortho position compared to the 2,4-isomer. This difference impacts reactivity in cyclization reactions, as seen in the synthesis of pyrrole-based inhibitors .
  • 3,5-Dichloro Derivative : The para-substituted 3,5-dichloro analog shows higher symmetry and crystallinity, contributing to its commercial availability at 95% purity for pharmaceutical applications .

Halogen Effects

  • Chlorine vs. Fluorine: Fluorinated analogs like ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate exhibit reduced electron-withdrawing effects compared to chlorinated derivatives, altering their behavior in nucleophilic acyl substitution reactions .

Biological Activity

Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H10Cl2O3C_{11}H_{10}Cl_2O_3 and a molecular weight of approximately 261.10 g/mol. Its structure features a carbonyl group adjacent to an ester functional group, which plays a significant role in its reactivity and biological properties.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

  • Case Study: A study evaluated the compound's effectiveness in reducing inflammation in animal models. Results demonstrated a significant reduction in inflammatory markers when treated with the compound compared to control groups (p < 0.01) .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains.

  • Data Table: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may be effective against certain resistant strains.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines.

  • Research Findings: In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameBiological ActivityReference
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoateAnti-inflammatory and antimicrobial
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoateAnticancer properties

This comparative analysis highlights the influence of structural variations on biological activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate?

The compound is typically synthesized via Claisen condensation, where ethyl acetoacetate reacts with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) to form the β-ketoester. Alternatively, methods involving ammonium formate and molecular sieves in ethanol under reflux (as seen in structurally similar compounds) may optimize yield .

Q. How is this compound characterized to confirm its structure and purity?

Routine characterization employs nuclear magnetic resonance (NMR; ¹H/¹³C), infrared spectroscopy (IR) to confirm carbonyl groups (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity (>95%) .

Q. What are its primary applications in synthetic chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, such as heterocyclic compounds (e.g., pyrrolopyrimidines) and enzyme inhibitors. Its β-ketoester moiety enables diverse reactions, including cyclization and nucleophilic substitutions .

Advanced Research Questions

Q. How can synthetic yields be improved, and what factors influence reaction efficiency?

Catalyst selection (e.g., Lewis acids like ZnCl₂) and solvent polarity significantly impact yields. For example, polar aprotic solvents (DMF, THF) enhance reactivity in Claisen condensations. Microwave-assisted synthesis may reduce reaction times .

Q. What computational methods are used to predict the compound’s reactivity or electronic properties?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes) .

Q. How should researchers resolve contradictory analytical data (e.g., unexpected NMR peaks)?

Contradictions may arise from impurities, tautomerism, or regioisomers. Validate results using 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations). Re-crystallization or column chromatography can isolate pure forms .

Q. What are the stability considerations under varying storage conditions?

The compound is stable in inert atmospheres (N₂/Ar) at −20°C but may degrade via hydrolysis of the ester group in humid environments. Accelerated stability studies (40°C/75% RH) assess degradation pathways, monitored by HPLC .

Q. How can structure-activity relationships (SAR) be explored using derivatives of this compound?

Systematic modification of substituents (e.g., halogen position on the phenyl ring) and evaluation of bioactivity (e.g., antimicrobial assays) reveal critical functional groups. For example, 2,5-dichloro substitution enhances lipophilicity and target binding .

Q. Methodological Notes

  • Synthesis Optimization : Use controlled reagent stoichiometry and inert conditions to minimize side reactions .
  • Analytical Validation : Cross-reference spectral data with databases (e.g., SciFinder) and employ hyphenated techniques (LC-MS) for trace impurity detection .
  • Safety Protocols : Follow GHS guidelines for chlorinated compounds—use fume hoods, PPE, and waste disposal protocols for halogenated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

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